molecular formula C17H19NO6S B4301045 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid

3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid

Cat. No. B4301045
M. Wt: 365.4 g/mol
InChI Key: OPIFPULRTVAYOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, commonly known as PDSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. PDSP is a potent and selective inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in regulating cellular signaling pathways.

Mechanism of Action

PDSP exerts its effects by selectively inhibiting the activity of 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, which is a family of enzymes that play a crucial role in regulating cellular signaling pathways. This compound is involved in a wide range of cellular processes, including cell growth and proliferation, differentiation, apoptosis, and inflammation. By inhibiting the activity of this compound, PDSP can modulate these cellular processes and exert its effects on various diseases.
Biochemical and Physiological Effects:
PDSP has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, neuroprotection, anti-inflammatory effects, and anti-atherosclerotic effects. PDSP has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway.

Advantages and Limitations for Lab Experiments

PDSP has several advantages for lab experiments, including its high potency and selectivity for 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, which allows for precise modulation of cellular signaling pathways. However, PDSP also has some limitations, including its relatively low solubility in aqueous solutions, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on PDSP, including the development of new synthesis methods to improve its solubility and pharmacokinetic properties, the identification of new 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid isoforms that may be targeted by PDSP, and the investigation of its potential applications in other fields of research, such as immunology and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of PDSP and its effects on cellular signaling pathways, which may provide insights into new therapeutic targets for various diseases.

Scientific Research Applications

PDSP has been extensively studied for its potential applications in various fields of research, including cancer therapy, neurological disorders, and cardiovascular diseases. In cancer therapy, PDSP has been shown to inhibit the growth and proliferation of cancer cells by targeting 3-(3,4-dimethoxyphenyl)-3-[(phenylsulfonyl)amino]propanoic acid, which is known to be overexpressed in many types of cancer. In neurological disorders, PDSP has been shown to have neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, PDSP has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may help to prevent the development of cardiovascular diseases such as atherosclerosis and heart disease.

properties

IUPAC Name

3-(benzenesulfonamido)-3-(3,4-dimethoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6S/c1-23-15-9-8-12(10-16(15)24-2)14(11-17(19)20)18-25(21,22)13-6-4-3-5-7-13/h3-10,14,18H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPIFPULRTVAYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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